An In-depth Technical Guide to the Chemical and Physical Properties of Lauryl Stearate
An In-depth Technical Guide to the Chemical and Physical Properties of Lauryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl Stearate (CAS No. 5303-25-3) is the ester of lauryl alcohol and stearic acid.[1] It belongs to the class of long-chain fatty acid esters, which are widely utilized in the cosmetic and pharmaceutical industries for their emollient and skin-conditioning properties.[2] In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, Lauryl Stearate serves as an excipient that can modify the texture of a product and enhance the penetration of active pharmaceutical ingredients (APIs) through the skin.[3][4] Its lipophilic nature and waxy consistency at room temperature make it a valuable component in the formulation of creams, lotions, and ointments. This guide provides a comprehensive overview of the core chemical and physical properties of Lauryl Stearate, detailed experimental protocols for their determination, and its applications in drug development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Lauryl Stearate are summarized below. These properties are critical for its application in pharmaceutical formulations, influencing factors such as solubility of APIs, stability of emulsions, and the sensory profile of topical products.
Chemical Identification
| Property | Value |
| IUPAC Name | dodecyl octadecanoate[2] |
| Synonyms | Dodecyl stearate, Octadecanoic acid, dodecyl ester, Stearic acid, lauryl ester[1][3] |
| CAS Number | 5303-25-3[1] |
| Molecular Formula | C₃₀H₆₀O₂[3][5] |
| Molecular Weight | 452.8 g/mol [3][5] |
| Appearance | White to almost white powder or crystalline solid[6] |
Physicochemical Data
| Property | Value | Method/Conditions |
| Melting Point | 41°C[6][7] | ASTM D87 |
| Boiling Point | 484.9 °C[6] | at 760 mmHg (estimated) |
| Density | 0.858 g/cm³[6] | ASTM D792 |
| Water Solubility | 3.259 x 10⁻⁹ mg/L[6] | at 25 °C (estimated), OECD 105 |
| Log P (o/w) | 14.032[8] | (estimated) |
Experimental Protocols
Accurate determination of the physicochemical properties of Lauryl Stearate is essential for its effective use in research and drug development. The following sections detail the methodologies for key experiments.
Determination of Melting Point (Cooling Curve Method)
This protocol is based on the principles of the ASTM D87 Standard Test Method for Melting Point of Petroleum Wax (Cooling Curve) . This method is suitable for waxy, crystalline substances like Lauryl Stearate.
3.1.1 Principle A molten sample of the wax is allowed to cool at a specified rate. The temperature is recorded at regular intervals. As the substance solidifies, the heat of fusion released temporarily slows the rate of cooling, creating a plateau in the temperature-time curve. The temperature at which this plateau occurs is the melting point.
3.1.2 Apparatus
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Test tube (25 x 150 mm)
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Air bath and water bath assembly
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Calibrated thermometer or digital temperature probe with a resolution of 0.1°C
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Heating apparatus (e.g., water bath, oven)
3.1.3 Procedure
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A representative sample of Lauryl Stearate is heated in a suitable container to at least 8°C above its expected melting point, ensuring it is completely molten.
-
The molten sample is poured into the test tube to a height of 51 mm.
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A calibrated thermometer is inserted into the molten sample, ensuring the bulb is centrally located and 10 mm from the bottom of the test tube.
-
The test tube assembly is placed in an air bath, which is then immersed in a water bath maintained at 16-28°C.
-
Temperature readings are taken and recorded every 15 seconds as the sample cools.
-
The readings are observed to identify a plateau, which is defined as the first five consecutive readings that agree within 0.1°C.
-
The average of these five readings is reported as the melting point.
Melting Point Determination Workflow
Determination of Water Solubility
Due to the extremely low water solubility of Lauryl Stearate, the Column Elution Method as described in OECD Test Guideline 105 is appropriate.[4][9][10][11]
3.2.1 Principle Water is passed through a column packed with the test substance supported on an inert material. The contact time is sufficient to achieve saturation. The concentration of the substance in the eluate is then determined by a suitable analytical method.
3.2.2 Apparatus
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Chromatography column with a thermostat jacket
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Inert support material (e.g., glass wool, glass beads)
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Pump for continuous water flow
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Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
3.2.3 Procedure
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A carrier material is coated with an excess of Lauryl Stearate.
-
The coated carrier is packed into the chromatography column.
-
Degassed, distilled water is pumped through the column at a low flow rate to ensure saturation. The column is thermostatted, typically at 25°C.
-
Fractions of the eluate are collected.
-
The concentration of Lauryl Stearate in each fraction is determined using a validated analytical method (e.g., GC-MS after liquid-liquid extraction).
-
The collected fractions are analyzed until a plateau of concentration is observed, indicating saturation.
-
The mean of the plateau concentrations is reported as the water solubility.
Determination of Density (Displacement Method)
This protocol is based on the principles of ASTM D792, Test Method A , for determining the density of solid plastics by displacement in water.[9]
3.3.1 Principle The density of a solid is determined by first weighing the sample in air, and then weighing it while suspended in a liquid of known density (in this case, water). The density is calculated from the difference in these weights.
3.3.2 Apparatus
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Analytical balance with a resolution of 0.1 mg
-
Suspension apparatus (a wire or cradle to hold the sample)
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Beaker of distilled water at a known temperature (e.g., 23°C)
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Thermometer
3.3.3 Procedure
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A solid, void-free specimen of Lauryl Stearate is prepared.
-
The specimen is weighed in air. This is the mass in air (a).
-
The specimen is attached to the suspension apparatus and completely submerged in the beaker of distilled water. Care is taken to ensure no air bubbles are adhering to the sample's surface.
-
The apparent mass of the immersed specimen is determined. This is the apparent mass in water (b).
-
The density of the Lauryl Stearate specimen is calculated using the formula: Density = (a / (a - b)) * ρ_water where ρ_water is the density of water at the test temperature.
Applications in Drug Development
Lauryl Stearate's physicochemical properties make it a valuable excipient in pharmaceutical formulations, particularly for topical applications.[3][4]
Emollient and Skin Conditioning Agent
As an emollient, Lauryl Stearate helps to soften and smooth the skin by forming an occlusive layer on the stratum corneum, which reduces transepidermal water loss. This property is beneficial in dermatological products designed to treat dry skin conditions. Its waxy nature contributes to the desired viscosity and texture of creams and ointments.
Penetration Enhancer
Long-chain fatty acid esters can act as penetration enhancers for transdermal drug delivery.[3][4] They are thought to function by disrupting the highly organized lipid structure of the stratum corneum. This disruption increases the fluidity of the lipid bilayers, thereby enhancing the diffusion of APIs through this primary skin barrier. The lipophilic nature of Lauryl Stearate also improves the partitioning of lipophilic drugs into the skin.
Formulation Stabilizer
In emulsion-based formulations (creams and lotions), Lauryl Stearate can function as a co-emulsifier and stabilizer. Its presence in the oil phase can increase the viscosity of the formulation, preventing the coalescence of dispersed droplets and improving the overall stability of the product.
Relationship between Lauryl Stearate Properties and Applications
Safety and Regulatory Information
Lauryl Stearate is generally considered safe for use in cosmetic and topical pharmaceutical products.[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that alkyl esters, including Lauryl Stearate, are safe in the present practices of use and concentration when formulated to be non-irritating.[2] It is not classified as a hazardous substance. However, as with any chemical, appropriate safety precautions, such as wearing gloves and eye protection, should be taken during handling in a laboratory or manufacturing setting.
Conclusion
Lauryl Stearate possesses a unique combination of chemical and physical properties that make it a highly functional excipient for drug development, especially in the field of dermatology and transdermal delivery. Its emollient, skin-conditioning, and penetration-enhancing effects are directly linked to its long-chain, lipophilic structure. A thorough understanding of its properties, supported by standardized experimental evaluation, is crucial for formulators to harness its full potential in creating stable, effective, and aesthetically pleasing pharmaceutical products.
References
- 1. larodan.com [larodan.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 5. store.astm.org [store.astm.org]
- 6. Topical Unsaturated Fatty Acid Vesicles Improve Antioxidant Activity of Ammonium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. infinitalab.com [infinitalab.com]
- 8. file.yizimg.com [file.yizimg.com]
- 9. dl.azmanco.com [dl.azmanco.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and characterization of topical formulation for maintenance therapy containing sorbitan monostearate with and without PEG‐100‐stearate - PMC [pmc.ncbi.nlm.nih.gov]
